molecular formula C5H4ClN3O2S2 B13410324 3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide

3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide

Cat. No.: B13410324
M. Wt: 237.7 g/mol
InChI Key: MJACTUZYFWEGEB-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide is a key chemical precursor in medicinal chemistry and pharmaceutical research. It serves as a foundational building block for the synthesis of advanced thiadiazine derivatives, particularly for the development of potent and selective activators of ATP-sensitive potassium (K ATP) channels in pancreatic beta-cells . Research compounds derived from this core structure have been shown to bind and activate SUR1/Kir6.2 K ATP channels in the low nanomolar range, demonstrating significant potential for inhibiting insulin release from pancreatic islets . This mechanism is under investigation for inducing beta-cell rest, a therapeutic strategy explored in diabetes research . The compound is a direct precursor and reference standard for radiolabeled analogues, such as [¹⁸F]Thiadiazine and [¹¹C]thiadiazine, which are critical tools in drug discovery and development . This product is characterized as a colorless solid with a molar mass of 269.77 g/mol (CAS RN 319002-53-4) and is supplied with a purity of ≥95%, supported by ¹H and ¹³C NMR spectra for quality verification . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H4ClN3O2S2

Molecular Weight

237.7 g/mol

IUPAC Name

6-chloro-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-amine

InChI

InChI=1S/C5H4ClN3O2S2/c6-3-1-2-4(12-3)13(10,11)9-5(7)8-2/h1H,(H3,7,8,9)

InChI Key

MJACTUZYFWEGEB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1NC(=NS2(=O)=O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with chlorinating agents. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or ethylene glycol .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and minimize the formation of by-products .

Chemical Reactions Analysis

Thiadiazine Ring Formation

  • Starting materials : Thioketones and hydrazines are common precursors.

  • Ring closure : Reacting intermediates like o-aminothiophenesulfonamide derivatives (e.g., 17 ) with triethyl orthoformate under acidic or catalytic conditions forms the thiadiazine core .

  • Example : Intermediate 17 undergoes ring closure with triethyl orthoformate to yield 6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (25 ) .

Functional Group Modifications

  • Alkylation : Introducing alkyl groups at the 4-position (e.g., cyclopropyl, allyl) via alkylation with alkyl halides (e.g., allyl bromide) and subsequent reduction with sodium borohydride .

  • Chlorination : Introducing the chlorine atom at the 6-position through electrophilic substitution or halogenation steps .

  • Amination : Substituting amino groups at the 3-position using alkyl amines or hydrazines .

Ring Closure Reactions

Intermediate Reagent Product Reference
17 Triethyl orthoformate6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (25)
19 Acetaldehyde + camphorsulfonic acidUnstable intermediate 2324 (after methylation)

Alkylation and Reduction

Intermediate Reagent Step Product Reference
25 Allyl bromide → NaBH₄Alkylation → Reduction27
27 Methyl iodide + K₂CO₃Methylation28

Reaction Conditions

  • Temperature : Ring closure reactions often require heating (e.g., 200–210°C for fusion steps) .

  • Catalysts : Camphorsulfonic acid or acidic conditions facilitate alkylation and ring closure .

  • Solvents : Acetonitrile is commonly used for alkylation steps .

Structural and Spectral Analysis

  • Molecular formula : C₅H₄ClN₃O₂S₂ (MW: 237.7 g/mol) .

  • Structure : Fused thieno and thiadiazine rings with chlorine and amino substituents.

  • Spectral data : NMR and IR spectroscopy confirm structural integrity.

Derivatives and Variants

Substituted analogs (e.g., 54 and 53 ) are synthesized by modifying alkyl groups at the 3-position. For example:

  • 54 : 3-(1-methylcyclobutyl)amino derivative with enhanced K(ATP) channel activity .

  • 53 : 3-(1-methylcyclopropyl)amino derivative showing improved potency .

Challenges and Optimization

  • Yield and purity : Strict control of reaction conditions (temperature, pH) is critical to achieve high yields .

  • Stability : Some intermediates (e.g., 23 ) are unstable and require immediate post-reaction steps .

References :

Scientific Research Applications

Based on the search results provided, here's what is known about the applications of compounds related to "3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide":

  • Activation of ATP-sensitive potassium channels: 6-Chloro-3-alkylamino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide derivatives have been synthesized and characterized as activators of adenosine 5'-triphosphate (ATP) sensitive potassium (K(ATP)) channels in the beta-cells . This was determined by measuring the effects on membrane potential and insulin release in vitro .
  • Effects on vascular tissue: The effects of these compounds on vascular tissue have been measured in vitro on rat aorta and small mesenteric vessels .
  • Inhibition of insulin release: Selected compounds have been characterized as competitive inhibitors of $$$$^{3}$$H]glibenclamide binding to membranes of HEK293 cells expressing human SUR1/Kir6.2 and as potent inhibitors of insulin release in isolated rat islets .
  • Specific derivative: (R)-3-sec-Butylamino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide, a related compound, has the molecular formula C9H12ClN3O2S2C_9H_{12}ClN_3O_2S_2 and a molecular weight of 293.8 g/mol .

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the amino and chloro groups enhances its binding affinity and specificity for certain enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Alkyl and Allyl Substituents
  • 4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (26): Substituent: Allyl group at the 4-position. Synthesis: Alkylation of intermediate 25 with allyl bromide (85–90% yield). Physical Properties: Melting point (m.p.) 85–86°C; $^1$H NMR (DMSO-d6) δ 4.67 (dt, 2H), 5.28 (m, 2H), 5.98 (ddt, 1H) . Activity: Primarily studied as a precursor for reduced derivatives (e.g., 27) .
  • 4-Allyl-6-chloro-2-methyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (28): Substituent: Allyl at 4-position and methyl at 2-position. Synthesis: Methylation of 27 with methyl iodide in acetonitrile. Physical Properties: m.p. 90–92°C; $^1$H NMR (DMSO-d6) δ 1.58 (d, 3H), 2.58 (s, 3H) . Activity: Enhanced stability compared to 26, but reduced KATP potency compared to NN414 .
Cyclopropyl and Ethyl Substituents
  • 6-Chloro-4-cyclopropyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (32): Substituent: Cyclopropyl at 4-position. Synthesis: Reduction of 31 with NaBH4 (80–85% yield). Physical Properties: m.p. 168–170°C; $^13$C NMR (DMSO-d6) δ 7.6 (CH(CH2)2), 31.1 (CH(CH2)2) . Activity: Cyclopropyl substitution improves AMPA receptor (AMPAR) potentiator activity compared to ethyl analogues .
  • 6-Chloro-4-ethyl-3,4-dihydro-2H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide (24): Substituent: Ethyl at 4-position. Activity: Demonstrates cognitive enhancement at 0.3 mg/kg (oral) via AMPAR modulation, distinct from NN414’s KATP focus .

Amino and Alkylamino Derivatives

  • 6-Chloro-3-(1-methylcyclobutyl)amino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (54): Substituent: 1-Methylcyclobutylamino at 3-position. Activity: Binds SUR1/Kir6.2 KATP channels at low nM range; 1000× more potent than diazoxide in insulin secretion inhibition .
  • 3-Isopropylamino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (34): Substituent: Isopropylamino at 3-position. Activity: Selective β-cell KATP activation with minimal blood pressure effects in vivo .

Comparative Data Table

Compound Name Substituents m.p. (°C) Key Biological Activity Reference ID
NN414 3-Amino, 6-chloro N/A KATP activation (pancreatic β-cell)
4-Allyl-6-chloro-4H-thieno[...]dioxide (26) 4-Allyl 85–86 Intermediate for reduced forms
4-Allyl-6-chloro-2-methyl-3,4-dihydro-2H-thieno[...]dioxide (28) 4-Allyl, 2-methyl 90–92 Improved stability vs. 26
6-Chloro-4-cyclopropyl-3,4-dihydro-2H-thieno[...]dioxide (32) 4-Cyclopropyl 168–170 AMPAR potentiation
6-Chloro-3-(1-methylcyclobutyl)amino[...]dioxide (54) 3-(1-Methylcyclobutyl)amino N/A SUR1/Kir6.2 binding (low nM)
6-Chloro-4-ethyl-3,4-dihydro-2H-thieno[2,3-e][...]dioxide (24) 4-Ethyl N/A Cognitive enhancement (AMPA)

Key Findings and Trends

Substituent Position and Activity: 3-Amino substitution (NN414) confers high KATP selectivity, while 3-alkylamino groups (e.g., 54) enhance SUR1 binding . Cyclopropyl at the 4-position (32) improves AMPAR activity, contrasting with ethyl (24) or allyl (26) groups .

Potency vs. Diazoxide :

  • NN414 and 54 exhibit >1000× higher potency than diazoxide in β-cell KATP activation .

Structural Isosterism :

  • Thiophene-ring isosteres (e.g., 24 ) retain bioactivity but shift therapeutic focus (e.g., cognition vs. insulin regulation) .

Biological Activity

3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its effects on potassium channels, insulin release, and potential antiviral activities.

Chemical Structure and Properties

The compound belongs to the class of thieno[3,2-e]-1,2,4-thiadiazines, characterized by a thiadiazine ring fused with a thieno moiety. The presence of amino and chloro substituents contributes to its biological activity.

Potassium Channel Modulation

Research indicates that derivatives of 3-amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide act as activators of ATP-sensitive potassium (K(ATP)) channels . These channels play a crucial role in regulating insulin secretion from pancreatic beta-cells. For example:

  • In vitro studies demonstrated that certain derivatives significantly inhibit insulin release while activating K(ATP) channels at low concentrations. Notably, one derivative was found to be over 1000 times more potent than diazoxide in inhibiting insulin release from isolated rat islets .
CompoundK(ATP) Activation PotencyInsulin Release Inhibition
6-Chloro-3-(1-methylcyclobutyl)aminoLow nanomolar rangePotent
3-propylamino derivativeModerateSignificant
3-isopropylamino derivativeModerateSignificant

Case Studies

Several studies have explored the pharmacological effects of this compound and its derivatives:

  • Insulin Secretion Study : A study published in PubMed examined the effects of several derivatives on insulin secretion in rat models. The results indicated that while these compounds effectively activated K(ATP) channels, they also exhibited minimal effects on blood pressure .
  • Antiviral Potential : In a broader context, research into N-heterocycles has identified promising antiviral agents among thiadiazine derivatives. Although specific data on 3-amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide is sparse, its structural relatives have demonstrated significant antiviral activity against HIV .

Q & A

What are the key synthetic pathways for preparing 3-amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide derivatives?

Level: Basic
Methodological Answer:
The synthesis typically involves ring closure, alkylation, and reduction steps. For example:

  • Intermediate formation : Starting from o-aminothiophenesulfonamide derivatives, acylation with difluoroacetyl chloride forms intermediates like 18 , which undergo LiAlH4 reduction to secondary amines .
  • Ring closure : Heating intermediates in formic acid yields 4H-thieno-thiadiazine dioxides (e.g., 20 ) .
  • Functionalization : Alkylation at the 4-position (e.g., using allyl bromide or methyl iodide) introduces substituents. For example, allylation of 25 with allyl bromide produces 26 , which is reduced with NaBH4 to yield 27 (4-allyl-6-chloro-3,4-dihydro-2H-thieno derivative) .
  • Final purification : Recrystallization from methanol or chloroform yields stable solids (melting points: 85–124°C) .

How is structural characterization performed for thienothiadiazine dioxides?

Level: Basic
Methodological Answer:
Characterization combines <sup>1</sup>H/<sup>13</sup>C NMR , elemental analysis , and melting point determination :

  • NMR : Key signals include δ 5.98–6.24 ppm (allyl protons), δ 7.23–7.51 ppm (aromatic protons), and δ 114.9 ppm (CF2 groups) .
  • Elemental analysis : Confirms stoichiometry (e.g., C: 34.13%, H: 3.50% for 24 ) .
  • Crystallography : X-ray analysis resolves tautomeric forms (e.g., 4H vs. 2H configurations) .

How do substituents at the 4-position of the thiadiazine ring impact AMPA receptor activity?

Level: Advanced
Methodological Answer:
Substituent effects are evaluated via fluorescence-based assays (e.g., FlipR/FDSS on rat cortical neurons) and electrophysiology (Xenopus oocytes):

  • Cyclopropyl substitution : Enhances AMPA receptor (AMPAR) potentiation (EC2x = 0.24 µM for 32 vs. 0.19 µM for benzothiadiazine reference 10 ) .
  • Allyl substitution : Favors kainate receptor (KAR) activity. Compound 27 (BPAM307) shows higher KAR selectivity than cyclopropyl analogues .
  • Fluoroalkyl chains : Improve metabolic stability (e.g., 4-(2-fluoroethyl) derivatives reduce hepatic degradation vs. non-fluorinated analogues) .

What experimental strategies distinguish AMPAR vs. KAR selectivity in thienothiadiazine dioxides?

Level: Advanced
Methodological Answer:

  • Receptor-specific assays :
    • AMPAR : Measure Ca<sup>2+</sup> influx in HEK293 cells expressing GluA2(Q) subunits .
    • KAR : Use recombinant GluK1/GluK2 receptors in electrophysiological recordings .
  • Structural tuning : Allyl groups at the 4-position (e.g., 27 ) increase KAR potency, while cyclopropyl groups favor AMPAR .

What in vivo models validate cognitive enhancement by thienothiadiazine dioxides?

Level: Advanced
Methodological Answer:

  • Object recognition tests : Oral administration of 24 (4-ethyl-thieno derivative) improves cognition in mice at 0.3 mg/kg .
  • Long-term potentiation (LTP) : Electrophysiological measurements in hippocampal slices confirm AMPAR-mediated synaptic plasticity .
  • Metabolic stability : Fluorinated derivatives (e.g., 12b ) show prolonged half-life in Wistar rats, correlating with sustained cognitive effects .

How is beta-cell selectivity achieved in KATP channel activation?

Level: Advanced
Methodological Answer:

  • In vitro models : Compare insulin secretion inhibition (rat islets) vs. vasorelaxation (rat aorta/mesenteric vessels) .
  • Substituent effects : 3-(1-methylcyclopropyl)amino groups (e.g., 53 ) show >1000× selectivity for SUR1/Kir6.2 (pancreatic KATP) over vascular channels .
  • Binding assays : Competitive displacement of [<sup>3</sup>H]glibenclamide in SUR1-expressing HEK293 cells .

How do tautomeric forms influence pharmacological activity?

Level: Advanced
Methodological Answer:

  • Crystallography : Identifies dominant tautomers (e.g., 4H-form in crystalline 23 ) .
  • Dynamic NMR : Monitors tautomerization in solution, which affects receptor binding kinetics .
  • Docking studies : 4H tautomers better align with AMPAR ligand-binding domains due to planar thiadiazine rings .

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